8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Overview
Description
8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is a chemical compound . It is a type of hydrogenated benzazepine , which are biologically important heterocyclic systems .
Synthesis Analysis
The synthesis of this compound involves several steps. The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of this compound, incorporating acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis
The molecular structure of this compound is complex. It belongs to the class of benzazepines, which are characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Scientific Research Applications
Opioid Peptide Analogs Synthesis : A study explored the synthesis of dipeptidic moieties using 8-hydroxy-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one and its application in creating analogs of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2. These analogs showed significant affinity and selectivity towards opioid mu- and delta-receptors (Ballet et al., 2005).
Dopaminergic Activity : Another study synthesized 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, related to 8-hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, and evaluated them as agonists of central and peripheral dopamine receptors. These compounds showed potential in dopaminergic activity, influencing renal blood flow and rotational effects in rats (Pfeiffer et al., 1982).
Synthesis of Structural Analogues : The synthesis of analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, a compound structurally related to this compound, was investigated, providing insights into the chemical properties and potential applications of these types of compounds (Carpenter et al., 1979).
Modulation of Sigma-1 Receptor : Research on SKF83959, a compound structurally related to this compound, revealed its role as a potent allosteric modulator of the sigma-1 receptor. This could explain some of the D1 receptor–independent effects of the drug (Guo et al., 2013).
Muscarinic (M3) Receptor Antagonists : A study synthesized tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as potentially selective muscarinic (M3) receptor antagonists. These compounds demonstrated notable receptor antagonism, indicating their potential in therapeutic applications (Bradshaw et al., 2008).
Future Directions
The high bioactivity of benzazepine derivatives, including 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
properties
IUPAC Name |
8-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-7-2-4-10(13)11-6-8(7)5-9/h1,3,5,12H,2,4,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBDILJOXHUQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363574 | |
Record name | 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165530-14-3 | |
Record name | 1,2,4,5-Tetrahydro-8-hydroxy-3H-2-benzazepin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165530-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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